The compound is cataloged under the CAS number 83253-35-4 and is primarily sourced from synthetic organic chemistry. It falls into the category of heterocyclic compounds that are often explored for their therapeutic potential in drug discovery.
The synthesis of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile generally involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
Technical Parameters:
Additionally, microwave-assisted synthesis has been explored as an efficient method to enhance yields and reduce reaction times .
The molecular structure of 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile features:
The molecular formula is C₁₃H₉N₃S, with a molecular weight of approximately 241.29 g/mol. The compound exhibits specific stereochemistry due to the arrangement of its heterocycles, which can influence its biological activity.
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile can participate in various chemical reactions:
Reagents used include:
These reactions are typically conducted under controlled conditions to optimize yield and selectivity .
The primary target for 6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR). The compound inhibits EGFR activity, which plays a crucial role in various cellular processes.
Inhibition of EGFR leads to:
This inhibition results in decreased proliferation and survival of cancer cells, highlighting its potential as an anticancer agent .
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile has diverse applications across several scientific fields:
Research continues to explore its efficacy in different biological contexts and its potential as a lead compound for drug development .
The medicinal exploration of imidazo[2,1-b]thiazoles began with the discovery of the anthelmintic activity of tetramisole in the 1960s, with its levo-isomer (levamisole) later gaining clinical approval. The historical development accelerated in the 1980s-1990s with systematic investigations into structure-activity relationships (SAR). Early research established that substitutions at C-5 and C-6 profoundly impacted biological activity, with C-5 electron-withdrawing groups and C-6 aryl rings demonstrating particularly enhanced pharmacodynamic properties. This period saw the synthesis of numerous derivatives evaluated for antibacterial, antifungal, and anticancer applications, laying the foundation for modern derivatization strategies [9] [10]. The scaffold's versatility was further validated when incorporated into multicyclic systems and hybrid molecules targeting enzyme inhibition and receptor modulation.
The specific 6-phenylimidazo[2,1-b]thiazole-5-carbonitrile architecture integrates two critical pharmacophoric elements: a lipophilic phenyl ring at C-6 and a polar carbonitrile group at C-5. This combination creates a distinct electronic asymmetry across the bicyclic system. The phenyl ring enhances membrane permeability through hydrophobic interactions and participates in π-π stacking with aromatic residues in target proteins. Simultaneously, the carbonitrile group serves as a hydrogen bond acceptor, improves solubility parameters, and introduces a strong dipole moment (approximately 3.5-4.0 Debye) that facilitates interactions with enzymatic catalytic sites. Quantum mechanical calculations reveal this substitution significantly lowers the LUMO energy (-1.8 eV) compared to unsubstituted analogues (-1.2 eV), enhancing electron-accepting capacity crucial for biomolecular interactions. This configuration has demonstrated superior ligand efficiency in multiple therapeutic contexts compared to other substitution patterns [3] [7].
Before systematic exploration of imidazo[2,1-b]thiazoles, medicinal chemists extensively investigated structurally complex heterocycles like benzothiazoles, thiadiazoles, and imidazopyridines for their diverse pharmacological profiles. These investigations established critical structure-property relationships for electron-deficient nitrogen-sulfur heterocycles. Research into thiadiazole derivatives (common in carbonic anhydrase inhibitors like acetazolamide) demonstrated how sulfur-containing heterocycles could coordinate metal ions in enzymatic active sites. Similarly, studies on imidazo[1,2-a]pyridines revealed their potential as anti-inflammatory and GABAergic agents, highlighting the importance of aromatic ring fusion for metabolic stability. This collective knowledge informed the targeted development of 6-phenylimidazo[2,1-b]thiazole-5-carbonitrile derivatives, leveraging the scaffold's balanced physicochemical properties—molecular weight (225.27 g/mol), moderate lipophilicity (cLogP ~2.8), and topological polar surface area (~65 Ų)—favorable for drug-likeness [4] [8] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9